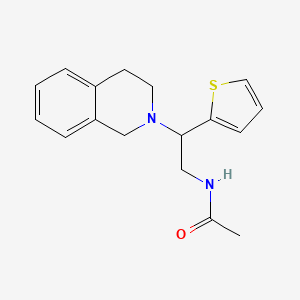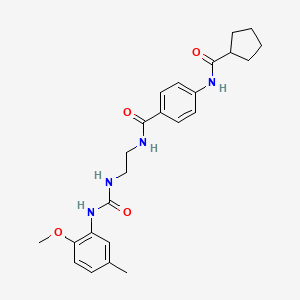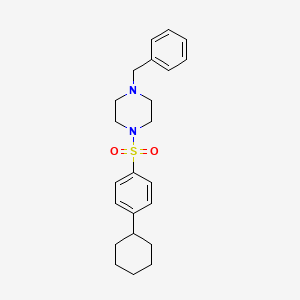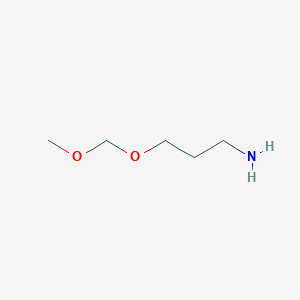![molecular formula C14H18N2OS B2892200 1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one CAS No. 851804-77-8](/img/structure/B2892200.png)
1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one is a useful research compound. Its molecular formula is C14H18N2OS and its molecular weight is 262.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Anti-Helicobacter pylori Agents
Compounds structurally related to 1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one have been studied for their potent and selective activity against the gastric pathogen Helicobacter pylori. A study details the synthesis of carbamates with a related scaffold showing low minimal inhibition concentrations (MICs) against various H. pylori strains, including drug-resistant strains, while demonstrating a clinically acceptable rate of resistance development. This highlights the potential of such compounds in developing new treatments for H. pylori infections (Carcanague et al., 2002).
Biocatalysis in Drug Metabolism
The application of biocatalysis for drug metabolism has been illustrated through the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This approach used microbial-based systems to generate metabolites, demonstrating the role of related compounds in understanding drug metabolism and aiding in the design of new therapeutics with improved pharmacokinetic profiles (Zmijewski et al., 2006).
Glucosidase Inhibitors with Antioxidant Activity
Research on benzimidazole derivatives, which share a part of the structural framework with the specified compound, has shown significant in vitro antioxidant activities and glucosidase inhibitory potential. This suggests their utility in developing treatments for oxidative stress-related diseases and diabetes (Özil et al., 2018).
Chemoselective Catalysis
The use of ionic liquids and sulfamic acid as catalytic media for the chemoselective transesterification of β-ketoesters highlights the versatility of related compounds in synthetic organic chemistry, particularly in facilitating selective reactions and enhancing catalytic efficiency (Wang Bo et al., 2003).
Directed Metalation in Synthesis
The synthesis of functionalized benzo[b]thiophenes, serving as intermediates for the synthesis of benzothienopyranones, demonstrates the application of directed metalation techniques in constructing complex molecular architectures. This underscores the utility of related methodologies in the synthesis of compounds with potential pharmacological activities (Pradhan & De, 2005).
Properties
IUPAC Name |
1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-3-13(17)16-9-8-15-14(16)18-10-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMZHCQMALDWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN=C1SCC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine](/img/structure/B2892122.png)
![{4-[Ethyl(methyl)amino]phenyl}methanol](/img/structure/B2892126.png)




![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2892132.png)


![4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester](/img/structure/B2892136.png)


